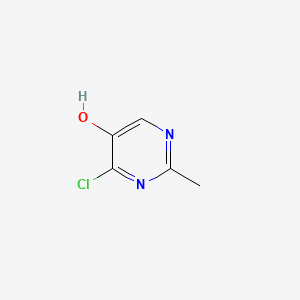

4-Chloro-2-methylpyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYJIOPPWHATEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of 4-Chloro-2-methylpyrimidin-5-ol

The following technical guide details the chemical properties, synthesis, and reactivity of 4-Chloro-2-methylpyrimidin-5-ol , a specialized heterocyclic scaffold used in medicinal chemistry.

A Versatile Scaffold for Heterocyclic Functionalization in Drug Discovery [1]

Executive Summary

4-Chloro-2-methylpyrimidin-5-ol is a bifunctional pyrimidine intermediate characterized by a reactive electrophilic center at the C4 position and a nucleophilic hydroxyl group at the C5 position.[1] Unlike 2- or 4-hydroxypyrimidines, which exist predominantly as lactams (keto-tautomers), the 5-hydroxy substitution pattern retains a phenolic character, enabling unique orthogonal functionalization strategies.[1] This scaffold is increasingly utilized in the synthesis of kinase inhibitors, GPR119 agonists, and other bioactive small molecules where the pyrimidine ring serves as a core linker.

Structural Characterization & Physicochemical Profile[3][4]

Chemical Identity[1][5]

-

Synonyms: 4-Chloro-5-hydroxy-2-methylpyrimidine

-

SMILES: Cc1nc(O)c(Cl)nc1 (Note: Tautomeric forms may vary in solution)

Physicochemical Properties

The presence of the electron-withdrawing chlorine atom adjacent to the hydroxyl group, combined with the electron-deficient pyrimidine ring, significantly increases the acidity of the phenolic proton compared to phenol or unsubstituted 5-hydroxypyrimidine.

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Off-white to pale yellow solid | Typical for chloropyrimidines |

| Melting Point | ~165–170 °C (Predicted) | High due to intermolecular H-bonding |

| pKa (OH) | 5.8 – 6.5 (Estimated) | Significantly more acidic than phenol (pKa 10) due to diaza-ring electron withdrawal |

| LogP | ~0.9 – 1.2 | Moderately lipophilic; Cl increases lipophilicity vs. parent |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents; soluble in aqueous base |

Tautomeric Equilibrium

A critical structural feature of 4-Chloro-2-methylpyrimidin-5-ol is its tautomeric preference.[1]

-

C2/C4-OH Pyrimidines: Exist as lactams (NH-keto forms) due to the energetic stability of the amide-like resonance.[1]

-

C5-OH Pyrimidines: Cannot form a neutral keto-tautomer without disrupting aromaticity or forming a zwitterion.[1] Therefore, 4-Chloro-2-methylpyrimidin-5-ol exists predominantly in the phenolic (hydroxy) form .

Figure 1: Tautomeric preference of the 5-hydroxy scaffold. Unlike 4-hydroxypyrimidines, the 5-isomer retains the aromatic hydroxyl group.

Synthetic Routes & Manufacturing

Direct chlorination of 2-methylpyrimidine-4,5-diol is often non-selective.[1] The preferred synthetic strategy involves a protection-deprotection sequence to ensure regioselectivity at the C4 position.[1]

The Methoxy-Intermediate Route (Recommended)

This route utilizes 5-methoxy-2-methylpyrimidin-4-ol as the starting material, which allows for clean chlorination at C4 followed by ether cleavage.

-

Reagents: POCl₃ (Phosphorus oxychloride), N,N-Dimethylaniline (base catalyst).

-

Conditions: Reflux (80–100 °C), 2–4 hours.

-

Mechanism: Conversion of the C4-tautomeric carbonyl (lactam) into a chloro-imidate via a dichlorophosphate intermediate.[1]

-

Product: 4-Chloro-5-methoxy-2-methylpyrimidine.[4]

Step 2: Demethylation

-

Reagents: BBr₃ (Boron tribromide) in CH₂Cl₂ or HBr/Acetic Acid.

-

Conditions: 0 °C to Room Temperature (BBr₃) or Reflux (HBr).

-

Mechanism: Lewis acid-mediated cleavage of the methyl ether.[1]

Figure 2: Synthetic pathway ensuring regioselective chlorine installation.

Chemical Reactivity & Functionalization

This scaffold offers two distinct "handles" for medicinal chemists: the electrophilic C4-Cl and the nucleophilic C5-OH.[1]

Nucleophilic Aromatic Substitution (SₙAr) at C4

The C4 position is highly activated for SₙAr due to the ortho/para activation by the ring nitrogens.

-

Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

-

Selectivity: The C4-Cl is significantly more reactive than the C5-OH (which acts as a spectator or requires protection if using strong bases).[1]

-

Protocol Note: If using amine nucleophiles, the C5-OH may form an ammonium salt, temporarily protecting it. No external protection is usually required.[1]

O-Alkylation at C5

The C5-hydroxyl group can be alkylated to introduce solubility tails or linker domains.[1]

-

Reagents: Alkyl halides (R-X) + Base (K₂CO₃ or Cs₂CO₃).

-

Solvent: DMF or Acetone.[1]

-

Order of Operations: It is often strategic to perform the SₙAr reaction at C4 first (to avoid competing SₙAr of the alkoxide at C4), or to protect the OH if C4 functionalization requires harsh conditions.

Palladium-Catalyzed Cross-Coupling[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids at C4.[1]

-

Buchwald-Hartwig: Amination at C4 if SₙAr is sluggish (rarely needed for this highly activated scaffold).

Figure 3: Divergent reactivity map demonstrating orthogonal functionalization.

Experimental Protocols

Protocol A: SₙAr Displacement with Primary Amines

Objective: Synthesis of 4-amino-2-methylpyrimidin-5-ol derivatives.

-

Preparation: Dissolve 4-chloro-2-methylpyrimidin-5-ol (1.0 equiv) in anhydrous 1,4-dioxane or ethanol.

-

Reagent Addition: Add the amine (1.2 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv).

-

Reaction: Heat to 80 °C for 4–6 hours. Monitor by LC-MS (Target mass: M+Amine-HCl).[1]

-

Workup: Concentrate solvent. Dilute with water and adjust pH to ~5–6 to precipitate the product (if zwitterionic) or extract with Ethyl Acetate/Isopropanol (3:1).

-

Purification: Recrystallization from MeOH/Ether or Silica chromatography (DCM/MeOH gradient).

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Objective: Capping the C5-hydroxyl.[1]

-

Preparation: Dissolve 4-chloro-2-methylpyrimidin-5-ol (1.0 equiv) in dry DMF.

-

Deprotonation: Add K₂CO₃ (1.5 equiv). Stir at RT for 15 min.[6]

-

Alkylation: Add alkyl halide (1.1 equiv) dropwise.

-

Reaction: Stir at 60 °C for 2 hours.

-

Note: Ensure the alkyl halide is not a nucleophile strong enough to displace the C4-Cl (avoid thiolate-based alkylating agents).[1]

Applications in Drug Discovery

The 5-hydroxypyrimidine motif is a bioisostere for phenol and pyridine scaffolds, offering distinct H-bond donor/acceptor profiles.[1]

-

Kinase Inhibitors: The C4-amino/C5-ether substitution pattern mimics the ATP-binding hinge region interactions found in many kinase inhibitors.[1]

-

GPR119 Agonists: Used as a polar core to link lipophilic domains, improving metabolic stability compared to phenyl linkers.

-

Fragment-Based Design: The low molecular weight (144.56 Da) and dual vectors make it an ideal fragment for crystallographic screening.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Sensitization: Chloropyrimidines are potent electrophiles and potential skin sensitizers. Handle in a fume hood with nitrile gloves.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (hydrolysis of C4-Cl to C4-OH can occur over prolonged exposure to humid air).[1]

References

-

Structure & Properties: PubChem Compound Summary for CID 103660-23-7. National Center for Biotechnology Information (2026). Link

-

Synthetic Methodology: Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. Beilstein J. Org.[1] Chem. (2021).[7][6][8] Link

-

Applications in GPR119: Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452). J. Med. Chem. (2014).[9][10] Link

-

Commercial Availability: BLD Pharm Product Data: 4-Chloro-2-methylpyrimidin-5-ol. Link

Sources

- 1. 425394-89-4|4,6-Dichloropyrimidin-5-ol|BLD Pharm [bldpharm.com]

- 2. 1269625-50-4|4-Chloro-5-methoxy-2,2'-bipyrimidine|BLD Pharm [bldpharm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 851986-00-0 | 4,6-Dichloro-5-methoxy-2-methylpyrimidine | Chlorides | Ambeed.com [ambeed.com]

- 5. 103660-23-7|4-Chloro-2-methylpyrimidin-5-ol|BLD Pharm [bldpharm.com]

- 6. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dl.ndl.go.jp [dl.ndl.go.jp]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Landscape of 4-Chloro-2-methylpyrimidin-5-ol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among the vast array of pyrimidine-based molecules, derivatives of 4-Chloro-2-methylpyrimidin-5-ol represent a promising, yet underexplored, class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and future prospects of these derivatives, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

The 4-Chloro-2-methylpyrimidin-5-ol Scaffold: A Privileged Starting Point

The 4-Chloro-2-methylpyrimidin-5-ol core possesses a unique combination of reactive sites that make it an attractive starting point for the synthesis of diverse chemical libraries. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The hydroxyl group at the 5-position can be readily derivatized, for instance, through O-alkylation, to generate a wide range of ether derivatives.[1] Furthermore, the pyrimidine ring itself can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl moieties.[2][3][4][5][6]

This inherent reactivity allows for a systematic exploration of the chemical space around the core scaffold, facilitating the optimization of biological activity and the development of structure-activity relationships (SAR).

Synthetic Strategies for Derivatization

The generation of a diverse library of 4-Chloro-2-methylpyrimidin-5-ol derivatives hinges on a robust and versatile synthetic platform. While a direct, one-pot synthesis of the core scaffold is not extensively documented in readily available literature, its construction can be envisaged through established pyrimidine synthesis methodologies. A plausible synthetic route to the parent 4-hydroxy-2-methylpyrimidine would involve the condensation of ethyl acetoacetate with urea, followed by chlorination to yield the desired 4-chloro intermediate. Subsequent derivatization can then be pursued through several key reactions:

Nucleophilic Substitution at the 4-Position

The chlorine atom at the C4 position of the pyrimidine ring is a key handle for introducing molecular diversity. It readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the synthesis of a wide range of 4-substituted derivatives.

Experimental Protocol: General Procedure for N-Arylation of 4-Chloroquinazolines (Adaptable for 4-Chloro-2-methylpyrimidin-5-ol)

This protocol is adapted from a method for the N-arylation of 4-chloroquinazolines and can be optimized for the target scaffold.[7][8]

-

Reaction Setup: In a microwave-safe vial, combine the 4-chloro-2-methylpyrimidin-5-ol derivative (1.0 equiv.), the desired aniline (1.2-1.5 equiv.), and a suitable solvent such as a mixture of THF and water.

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to a temperature of 100-150 °C for 15-60 minutes. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-anilino-2-methylpyrimidin-5-ol derivative.

O-Alkylation of the 5-Hydroxyl Group

The hydroxyl group at the C5 position provides another avenue for derivatization. O-alkylation can be achieved using various alkylating agents under basic conditions to yield a series of ether derivatives.[1][9][10][11][12]

Experimental Protocol: General Procedure for O-Alkylation of Pyrimidin-2(1H)-ones (Adaptable for 4-Chloro-2-methylpyrimidin-5-ol)

This protocol is based on the O-alkylation of pyrimidin-2(1H)-ones and can be adapted for the target scaffold.[1]

-

Reaction Setup: To a solution of the 4-chloro-2-methylpyrimidin-5-ol derivative (1.0 equiv.) in an anhydrous solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 equiv.).

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 equiv.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield the desired 5-alkoxy-4-chloro-2-methylpyrimidine derivative.

Suzuki-Miyaura Cross-Coupling Reactions

For the introduction of aryl or heteroaryl substituents, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[2][3][4][5][6] This palladium-catalyzed reaction couples the chloropyrimidine with a boronic acid or boronate ester.

Experimental Protocol: General Procedure for Suzuki Coupling of Chloropyrimidines

This protocol provides a general framework for the Suzuki coupling of chloropyrimidines.[4]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-chloro-2-methylpyrimidin-5-ol derivative (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.) in a suitable solvent system (e.g., 1,4-dioxane and water).

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., 70-100 °C) for several hours (typically 18-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 4-aryl-2-methylpyrimidin-5-ol derivative.

Therapeutic Potential: A Multi-faceted Approach

Derivatives of the pyrimidine core are known to exhibit a wide spectrum of biological activities.[13][14][15][16][17][18][19][20][21][22] Based on the activities of related chloro- and hydroxypyrimidine compounds, derivatives of 4-Chloro-2-methylpyrimidin-5-ol are anticipated to be promising candidates in several therapeutic areas.

Anticancer Activity

A significant body of research points to the anticancer potential of substituted pyrimidines.[23][24][25] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The 2,4-disubstituted pyrimidine motif is a well-established pharmacophore for kinase inhibitors.[23]

The structural features of 4-Chloro-2-methylpyrimidin-5-ol derivatives make them ideal candidates for targeting the ATP-binding site of various kinases. The pyrimidine core can mimic the adenine ring of ATP, while substituents at the 4- and 5-positions can be tailored to achieve selectivity and potency against specific kinase targets.

Table 1: Representative Anticancer Activity of Substituted Pyrimidine Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀/Activity | Reference |

| 2,4,5-Substituted Pyrimidines | Tubulin Polymerization Inhibition | BEL-7402 | IC₅₀ = 16-62 nM | [26] |

| 2,4-Disubstituted Pyrimidines | CDK9 Inhibition | PANC-1 | IC₅₀ as low as 0.08 µM | [23] |

| 4-Anilinoquinazolines | EGFR Inhibition | HCT-116, T98G | Promising antiproliferative properties | [7][8] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[13][14][16][17][18] Specifically, selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Derivatives of 4-Chloro-2-methylpyrimidin-5-ol, with appropriate substitutions, could be designed to selectively target COX-2, offering a new avenue for the development of safer anti-inflammatory drugs.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine-containing compounds have a long history as antimicrobial agents, and recent studies continue to highlight their potential.[15][20][22][27] Functionalized pyrimidines have shown activity against a range of bacterial and fungal pathogens.

The diverse substitution patterns achievable with the 4-Chloro-2-methylpyrimidin-5-ol scaffold provide an opportunity to develop new antimicrobial agents that can overcome existing resistance mechanisms.

Structure-Activity Relationship (SAR) and Future Directions

The therapeutic potential of 4-Chloro-2-methylpyrimidin-5-ol derivatives can be systematically optimized through a comprehensive understanding of their structure-activity relationships. Key areas for future investigation include:

-

Systematic Derivatization: A focused effort to synthesize a diverse library of derivatives by exploring a wide range of substituents at the 4- and 5-positions is crucial.

-

Biological Screening: High-throughput screening of these derivatives against a panel of relevant biological targets (e.g., kinases, COX enzymes, microbial strains) will identify initial lead compounds.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which active compounds exert their effects will guide further optimization.

-

In Vivo Evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Visualizing the Path Forward: Workflow and Key Interactions

To guide the drug discovery process, it is helpful to visualize the key steps and relationships involved.

Figure 1: A generalized workflow for the discovery and development of therapeutic agents derived from the 4-Chloro-2-methylpyrimidin-5-ol scaffold.

Figure 2: A conceptual diagram illustrating the competitive inhibition of a protein kinase by a 4-Chloro-2-methylpyrimidin-5-ol derivative at the ATP binding site.

Conclusion

The 4-Chloro-2-methylpyrimidin-5-ol scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its synthetic tractability, coupled with the proven biological activities of related pyrimidine derivatives, provides a strong rationale for its exploration in anticancer, anti-inflammatory, and antimicrobial drug discovery programs. Through systematic derivatization, comprehensive biological evaluation, and detailed mechanistic studies, this underexplored chemical space holds the potential to yield a new generation of effective and safe medicines.

References

- Bhawar, H., et al. (2014). Synthesis and Evaluation of Some New Imidazole Derivatives for their Anti-Microbial and Anti-Inflammatory activities. Asian J. Pharm. Tech., 4(4).

- Chavan, R., More, H. (2011). Synthesis, Characterization and Evaluation of Analgesic and Anti-Inflammatory Activities of Some Novel 6-(Indol-2-Yl)-Pyrimidine-2-Amines. Asian J. Research Chem., 4(7), 1180-1187.

- BenchChem. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.

- Chaudhari, N. D., & Shashidhar, B. V. (2024). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 15(2), 450-454.

- Cotticelli, M. G., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(20), 4887.

- Frenette, R., & Friesen, R. W. (2001). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters, 3(15), 2341-2344.

- Jadhav, P., et al. (2016). Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. Research Journal of Pharmacy and Technology, 9(10), 1645-1650.

- Kumar, S., & Sharma, P. (2011). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 73(3), 231.

- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.

- Lamberth, C., et al. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Medicinal Chemistry Letters.

- ResearchGate. (n.d.).

- ResearchGate. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines.

- Asiri, Y. I., et al. (2022). Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents.

- ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.

- Xie, F., et al. (2022). Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors. European Journal of Medicinal Chemistry, 244, 114875.

- Tsibizova, A. A. (2022). Screening studies of antimicrobial activity of pyrimidine derivative. Astrakhan Medical Journal, 17(2), 48-54.

- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.

- Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975.

- Xie, F., et al. (2011). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry, 19(11), 3465-3473.

- Guidechem. (2021).

- ResearchGate. (n.d.).

- Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.

- Trujillo-Lagunas, M. L., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis, 51(15), 2963-2972.

- Bakar, B. K., et al. (2025). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 30(4), 987.

- Pave, G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930-18939.

- Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- Xie, F., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(11), 3848-3858.

- Callingham, M., Blum, F., & Pave, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4572-4575.

- Sławiński, J., et al. (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies. International Journal of Molecular Sciences, 21(1), 210.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2025). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.

- Organic Chemistry Portal. (n.d.).

- Diva-portal.org. (2021).

- Pave, G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939.

- Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an.

- Uekusa, S., et al. (2022). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Molecules, 27(19), 6543.

- Khan, I., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 1-11.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 9. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 11. diva-portal.org [diva-portal.org]

- 12. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ijpsr.com [ijpsr.com]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. ijpsonline.com [ijpsonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Screening studies of antimicrobial activity of pyrimidine derivative | Tsibizova | Сибирский научный медицинский журнал [sibmed.elpub.ru]

- 23. Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Chloro-2-methylpyrimidin-5-ol from Acetamidine

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-Chloro-2-methylpyrimidin-5-ol, a valuable heterocyclic building block for drug discovery and development. The synthesis commences with the base-catalyzed cyclocondensation of acetamidine with diethyl 2-acetoxymalonate to form the key intermediate, 5-hydroxy-2-methylpyrimidin-4(3H)-one. Subsequent selective chlorination of the 4-position using phosphorus oxychloride (POCl₃) yields the target compound. This guide is designed for researchers in medicinal chemistry and process development, offering detailed mechanistic insights, step-by-step procedures, safety protocols, and characterization data.

Introduction & Synthetic Strategy

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. 4-Chloro-2-methylpyrimidin-5-ol, in particular, serves as a versatile intermediate, featuring two distinct reactive sites—a nucleophilic hydroxyl group and an electrophilic C4-position activated by the chlorine leaving group—that allow for diverse downstream functionalization.

The synthetic approach detailed herein is a robust and logical two-step process. The core pyrimidine ring is first constructed via a Pinner-type synthesis, which is a classic and reliable method for pyrimidine formation involving the condensation of an amidine with a 1,3-dicarbonyl compound.[1][2] The subsequent step employs a standard and highly effective chlorination reaction to convert the pyrimidinone intermediate into the desired 4-chloro derivative.[3][4]

Overall Reaction Scheme:

This strategy is predicated on established and well-documented chemical transformations, ensuring reproducibility and scalability for research and development applications.

Visualized Synthesis Workflow

The following diagram illustrates the high-level workflow for the two-step synthesis.

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 5-Hydroxy-2-methylpyrimidin-4(3H)-one (Intermediate)

Principle and Mechanistic Insight

The initial step involves the construction of the pyrimidine ring through a base-catalyzed cyclocondensation reaction. Acetamidine, a 1,3-dinucleophile, reacts with diethyl 2-acetoxymalonate, a 1,3-dielectrophile. Sodium ethoxide serves as the base, which deprotonates the acetamidine to increase its nucleophilicity and facilitates the condensation process. The reaction proceeds through nucleophilic attack, cyclization, and subsequent elimination of ethanol. The acetate protecting group on the malonate is concurrently or subsequently hydrolyzed under the reaction conditions to reveal the 5-hydroxyl group, yielding the stable pyrimidinone tautomer. Such cyclocondensation reactions are fundamental in heterocyclic chemistry for building six-membered rings.[5][6]

Detailed Experimental Protocol

Materials:

-

Acetamidine hydrochloride

-

Diethyl 2-acetoxymalonate

-

Sodium metal

-

Absolute Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq.) in small pieces to anhydrous ethanol (approx. 20 mL per gram of sodium) in a three-necked flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Amidine Free-Base Generation: In a separate flask, dissolve acetamidine hydrochloride (1.0 eq.) in a minimal amount of anhydrous ethanol. To this solution, add the freshly prepared sodium ethoxide solution (1.0 eq.) dropwise with stirring. A precipitate of sodium chloride will form. Stir for 30 minutes at room temperature.

-

Cyclocondensation Reaction: To the stirred suspension of acetamidine free-base, add diethyl 2-acetoxymalonate (1.0 eq.) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

To the resulting residue, add cold deionized water. Carefully acidify the aqueous solution to pH 5-6 with concentrated hydrochloric acid. A precipitate should form.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a wash with cold diethyl ether.

-

Dry the solid under vacuum to yield 5-hydroxy-2-methylpyrimidin-4(3H)-one as a solid.

Part 2: Synthesis of 4-Chloro-2-methylpyrimidin-5-ol (Final Product)

Principle and Mechanistic Insight

This step involves the conversion of a hydroxypyrimidine (specifically, a pyrimidinone) to a chloropyrimidine. 5-Hydroxy-2-methylpyrimidin-4(3H)-one exists in tautomeric equilibrium with its 4-hydroxy-pyrimidin-5-ol form. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent commonly used for this transformation.[4] The mechanism involves the activation of the 4-hydroxyl group by POCl₃, converting it into a good leaving group (a dichlorophosphate ester). Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C4 position displaces the phosphate group, yielding the 4-chloro product. The hydroxyl group at the 5-position is significantly less reactive under these conditions due to its more "phenolic" character compared to the enolic hydroxyl at the 4-position.

Detailed Experimental Protocol

Materials:

-

5-Hydroxy-2-methylpyrimidin-4(3H)-one (from Part 1)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Reaction Setup (Caution!): This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, place 5-hydroxy-2-methylpyrimidin-4(3H)-one (1.0 eq.).

-

Carefully add phosphorus oxychloride (5.0 - 10.0 eq.) to the flask. The amount can vary, with excess POCl₃ often serving as the solvent.[3]

-

Chlorination: Heat the mixture to reflux (approx. 107°C) and maintain for 2-4 hours. The solid should gradually dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation (Caution!): After completion, cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic and releases HCl gas.

-

Continue stirring until all the ice has melted and the excess POCl₃ has been hydrolyzed.

-

Carefully neutralize the acidic solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford pure 4-Chloro-2-methylpyrimidin-5-ol.

Quantitative Data Summary

| Parameter | Step 1: Ring Formation | Step 2: Chlorination |

| Key Reagents | Acetamidine HCl, Diethyl 2-acetoxymalonate, Sodium Ethoxide | 5-Hydroxy-2-methylpyrimidin-4(3H)-one, POCl₃ |

| Molar Ratio (Reagent:Substrate) | 1.0 : 1.0 : 2.0 | 5.0-10.0 : 1.0 |

| Solvent | Anhydrous Ethanol | Phosphorus Oxychloride (excess) |

| Temperature | Reflux (~78°C) | Reflux (~107°C) |

| Reaction Time | 6 - 8 hours | 2 - 4 hours |

| Typical Yield | 60 - 75% | 70 - 85% |

Safety Precautions

-

Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from moisture.

-

Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic, and lachrymatory. Reacts violently with water, releasing heat and toxic HCl gas. Always handle in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The quenching procedure must be performed slowly and with extreme caution.

-

General Precautions: All procedures should be carried out by trained personnel in a suitable laboratory setting. Always wear appropriate PPE.

Characterization of the Final Product

4-Chloro-2-methylpyrimidin-5-ol

-

Molecular Formula: C₅H₅ClN₂O

-

Molecular Weight: 144.56 g/mol

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR: Expect characteristic signals for the methyl group and the aromatic proton on the pyrimidine ring.

-

¹³C NMR: Expect signals corresponding to the five carbon atoms in the molecule.

-

Mass Spectrometry (MS): Expect a molecular ion peak [M]+ corresponding to the calculated mass, showing the characteristic isotopic pattern for a chlorine-containing compound.

Chemical Structures Diagram

The following diagram illustrates the chemical structures of the key molecules in the synthesis.

Caption: Chemical structures in the two-step synthesis.

Note: Placeholder images are used for illustrative purposes. The labels describe the intended chemical structures.

References

-

MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available at: [Link]

-

Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Available at: [Link]

-

Springer Nature. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrimidine using acetamidine and isonicotinamidine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Malonates in Cyclocondensation Reactions. Available at: [Link]

-

Hetero Letters. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]

-

Semantic Scholar. (n.d.). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. Available at: [Link]

-

ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

ResearchGate. (2025). Investigating the chemistry of newly synthesized acetamide linker based purines/pyrimidine derivatives towards DNA receptor site using in silico and in vitro studies. Available at: [Link]

- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

SlideShare. (n.d.). Pinner pyrimidine synthesis. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. Available at: [Link]

-

Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

- Google Patents. (n.d.). EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine.

-

ResearchGate. (2025). (PDF) Malonates in Cyclocondensation Reactions. Available at: [Link]

-

Organic Syntheses. (n.d.). diethyl acetamidomalonate. Available at: [Link]

- Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.

Sources

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. bu.edu.eg [bu.edu.eg]

- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-methylpyrimidin-5-ol

Welcome to the technical support center for the synthesis of 4-Chloro-2-methylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you overcome common challenges and improve your reaction yields.

Core Synthesis Pathway Overview

The synthesis of 4-Chloro-2-methylpyrimidin-5-ol typically involves the chlorination of a corresponding hydroxypyrimidine precursor, most commonly 2-methylpyrimidine-4,5-diol. The key transformation is the conversion of the hydroxyl group at the 4-position to a chloro group using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most prevalent reagent. This reaction is often facilitated by an organic base to neutralize the hydrochloric acid (HCl) byproduct.

General Reaction Scheme

Caption: General synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yields are a common challenge and can stem from several factors, ranging from reagent stoichiometry to reaction conditions and work-up procedures. A systematic approach is crucial for diagnosis.

Expertise & Experience: The most frequent causes for low yield in this type of chlorination are incomplete reaction, degradation of starting material or product, and mechanical loss during work-up. The reaction is highly sensitive to moisture, temperature, and the purity of your reagents.

Troubleshooting Workflow:

Caption: Initial low-yield troubleshooting workflow.

Start by analyzing a sample of your crude reaction mixture before work-up. This will tell you if the low yield is due to a poor reaction or losses during isolation.

Q2: My reaction is incomplete, and I recover a significant amount of 2-methylpyrimidine-4,5-diol. How can I drive the reaction to completion?

A2: Recovering starting material indicates that the reaction conditions are not optimal for full conversion. This usually points to issues with reagents, temperature, or reaction time.

Causality Behind Experimental Choices: The conversion of the hydroxyl group to a chloro group by POCl₃ is an equilibrium-driven process that requires sufficient activation energy and proper stoichiometry.

-

Reagent Stoichiometry and Quality: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis. Use a freshly opened bottle or a properly stored aliquot. The stoichiometry is critical; an excess is typically required. Patent literature for similar pyrimidine chlorinations often uses a large excess of POCl₃, sometimes even using it as the solvent.[1]

-

Role of the Organic Base: An organic base (e.g., triethylamine, N,N-dimethylaniline) is crucial for neutralizing the HCl generated during the reaction.[1] Without it, the accumulating acid can protonate the pyrimidine ring, deactivating it towards further reaction.

-

Temperature and Reaction Time: These reactions often require heating to proceed at a reasonable rate. A common approach is to heat the mixture to reflux.[1] Insufficient temperature or time will result in incomplete conversion.

| Parameter | Common Problem | Scientific Rationale | Recommended Solution |

| POCl₃ Molar Ratio | 1-3 equivalents | Insufficient chlorinating agent to drive the reaction to completion. | Increase the molar ratio of POCl₃ to 5-10 equivalents relative to the starting material.[1] |

| Organic Base | Omitted or <1 equivalent | HCl byproduct protonates the substrate, inhibiting the reaction. | Add 1.1-1.5 equivalents of an organic base like triethylamine or N,N-dimethylaniline.[1] |

| Reaction Temperature | < 80 °C | Insufficient thermal energy to overcome the activation barrier for the chlorination reaction. | Increase the temperature to reflux (typically 80-110 °C depending on other solvents).[1] |

| Reaction Time | 1-2 hours | The reaction may be slow and has not reached completion. | Extend the reaction time to 4-6 hours, monitoring by TLC until the starting material is consumed. |

Protocol for Optimization: Run a series of small-scale parallel reactions to screen for the optimal temperature and reagent stoichiometry. This approach, often used in process development, can rapidly identify improved conditions.[2]

Q3: My reaction mixture turns dark and forms a lot of tar-like byproducts, resulting in a low yield of impure product. What causes this and how can it be prevented?

A3: The formation of dark, insoluble tars is a classic sign of decomposition, usually caused by uncontrolled exotherms or excessively high temperatures.

Expertise & Experience: The reaction of POCl₃ with hydroxypyrimidines, especially in the presence of an amine base, can be highly exothermic. If reagents are mixed too quickly at room temperature, localized "hot spots" can form, leading to polymerization and degradation of the electron-rich pyrimidine ring.

Mitigation Strategies:

-

Controlled Reagent Addition: The most critical step is to control the initial exotherm. A patent for a similar synthesis specifies cooling the initial mixture of the hydroxypyrimidine and POCl₃ to 5-10 °C before the dropwise addition of the organic base.[1] This ensures the heat generated is safely dissipated.

-

Temperature Management: After the controlled addition of the base, the reaction can then be slowly warmed to the target reflux temperature. Do not heat the reaction too aggressively.

-

Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that may contribute to discoloration and byproduct formation.

Caption: Desired vs. Undesired Reaction Pathways.

Q4: The work-up is challenging. Quenching with water is violent, and I have trouble extracting my product, leading to low isolated yields.

A4: The work-up of reactions involving a large excess of POCl₃ is notoriously difficult and is a common point for significant product loss.[3]

Trustworthiness & Self-Validation: A well-executed work-up should effectively destroy excess reagents, neutralize the mixture, and efficiently transfer the product to the organic phase.

Step-by-Step Work-up Protocol:

-

Cooling (Critical): After the reaction is complete, cool the mixture back down to room temperature, and then further in an ice bath to 0-5 °C.

-

Quenching (Safety First): The quenching of POCl₃ with water is extremely exothermic and releases HCl gas. This must be done slowly and carefully in a well-ventilated fume hood. The recommended procedure is to pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[1] This provides a large surface area and thermal sink to manage the exotherm.

-

Neutralization: After the quench is complete and the ice has melted, the resulting aqueous solution will be highly acidic. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 2M NaOH with stirring until the pH is neutral (pH 7-8).[1]

-

Extraction: Extract the neutralized aqueous layer multiple times (e.g., 3 x 100 mL for a 10g scale reaction) with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[1] Your product may have some solubility in the aqueous layer, so multiple extractions are key to maximizing recovery.[3]

-

Washing and Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to help remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain the final, pure compound.[1]

Experimental Protocols

Optimized Synthesis of 4-Chloro-2-methylpyrimidin-5-ol

This protocol is adapted from established methods for the chlorination of analogous hydroxypyrimidines.[1]

-

Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 2-methylpyrimidine-4,5-diol (1.0 eq) in phosphorus oxychloride (8.0 eq).

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Base Addition: Add N,N-dimethylaniline (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 105 °C). Maintain the reflux for 4 hours, monitoring the reaction's progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

-

Work-up - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature, then to 0-5 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the stirred ice.

-

Work-up - Neutralization & Extraction: Once the quench is complete, carefully neutralize the acidic solution to pH 7-8 with a saturated NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.

-

Work-up - Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel to afford the pure 4-Chloro-2-methylpyrimidin-5-ol.

References

- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.

- Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.

- Rebeccah E. Warmack, et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv.

-

Chu, X. -Q., et al. (2017). An Operationally Simple, Regioselective Reaction of Ketones, Aldehydes, or Esters with Amidines. Journal of Organic Chemistry, 82, 1145-1154. [Link]

- Gómez-Cárdenas, M. A., et al. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 21, 10-38.

Sources

Minimizing hydrolysis side reactions of 4-chloropyrimidines

Technical Support Center: Minimizing Hydrolysis in 4-Chloropyrimidines

Welcome to the Pyrimidine Chemistry Support Hub. Ticket Context: You are observing yield loss, baseline spots on TLC, or "missing" starting material during reactions involving 4-chloropyrimidines. Diagnosis: The likely culprit is hydrolysis at the C4 position, leading to the formation of the thermodynamically stable pyrimidinone tautomer.

Module 1: The Mechanistic "Why"

Understanding the Enemy

The 4-chloropyrimidine core is highly electrophilic due to the para-like relationship with N1 and the ortho-like relationship with N3. This lowers the LUMO energy at C4, making it susceptible to Nucleophilic Aromatic Substitution (

However, this same activation makes C4 vulnerable to water. When water attacks C4, it displaces the chloride to form 4-hydroxypyrimidine. Crucially, this intermediate rapidly tautomerizes to pyrimidin-4(3H)-one . This keto-form is extremely stable and non-reactive to further

Visualizing the Failure Mode The diagram below illustrates the pathway from active reagent to dead byproduct.

Caption: The hydrolysis cascade. Note that the final tautomerization to the pyrimidinone (Black Node) is the driving force that prevents reversibility.

Module 2: Troubleshooting Reactions (Aminations/Ethers)

Scenario: You are reacting a 4-chloropyrimidine with an amine or alcohol, but the yield is low and a polar spot appears.

Root Cause: The reaction rate of water (

Optimization Protocol:

| Parameter | Standard (Risky) | Optimized (Safe) | Technical Rationale |

| Solvent | DMF, DMSO (Hygroscopic) | Anhydrous DMF, NMP, or Dioxane | Hygroscopic solvents absorb atmospheric water rapidly. Use fresh bottles or store over molecular sieves (4Å). |

| Base | DIPEA, TEA (Organic) or Dry | Organic bases introduce zero water. If inorganic bases are required, they must be flame-dried. | |

| Stoichiometry | 1:1 Nucleophile:Substrate | 1.2 - 1.5 eq Nucleophile | Increasing |

| Temperature | Slow ramp to reflux | Rapid heating / Microwave | Long ramp times expose the substrate to degradation before the desired reaction activates. |

Self-Validating Workflow (The "Water Check"):

-

The Karl Fischer Test: Before adding the chloropyrimidine, test the solvent/base mixture. Water content must be <500 ppm.

-

The "Spot" Test: Run a TLC of the reaction mixture. The hydrolysis product (pyrimidinone) is highly polar.

-

Observation: A spot that does not move in 30% EtOAc/Hexane but moves in 10% MeOH/DCM.

-

Action: If this spot grows, stop. Dry the solvent.[1]

-

Module 3: Troubleshooting Suzuki-Miyaura Couplings

Scenario: Standard Suzuki conditions (Aqueous Carbonate + Pd) result in hydrolysis of the C4-chloride before the cross-coupling occurs.

The "Anhydrous Suzuki" Protocol For 4-chloropyrimidines, you cannot use standard aqueous biphasic conditions. You must switch to an anhydrous system.

Step-by-Step Methodology:

-

The System:

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.[2]

-

Base: Anhydrous Potassium Phosphate (

) or Cesium Fluoride ( -

Why CsF? Fluoride activates the boronic acid/ester via the formation of a boronate-fluoride complex, enabling transmetallation without water/hydroxide.

-

-

The Catalyst:

-

Use highly active precatalysts like Pd(dppf)Cl₂·DCM or XPhos Pd G2 .

-

Reasoning: Faster oxidative addition to the C-Cl bond outcompetes the background hydrolysis rate.

-

-

Procedure:

-

Charge flask with 4-chloropyrimidine (1.0 eq), Boronic Ester (1.2 eq), and Anhydrous Base (2.0 eq).

-

Evacuate and backfill with Argon (x3). Oxygen promotes homocoupling and catalyst death, slowing the main reaction and allowing hydrolysis to take over.

-

Add Anhydrous Solvent (sparged with Argon).

-

Add Catalyst (0.05 eq) under Argon counter-flow.

-

Heat to 80-100°C.

-

Decision Logic for Suzuki Troubleshooting:

Caption: Decision tree for diagnosing yield loss in 4-chloropyrimidine cross-couplings.

Module 4: Frequently Asked Questions (FAQ)

Q1: How do I store 4-chloropyrimidines to prevent degradation before I even start?

-

Answer: Hydrolysis is acid-catalyzed. Over time, trace hydrolysis generates HCl, which autocatalyzes further decomposition.

-

Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). If the solid smells acrid (HCl) or has turned from white to yellow/orange, recrystallize or pass through a short plug of silica (neutralized with 1% TEA) before use.

Q2: Can I use microwave irradiation?

-

Answer: Yes, and it is recommended.

-

Reasoning: Microwave heating provides rapid energy transfer, allowing the reaction to reach the activation energy for

quickly. This minimizes the "thermal ramp" time where the substrate is warm enough to hydrolyze but not hot enough to react with a sluggish nucleophile [1].

Q3: My product spot is overlapping with the hydrolysis spot. How do I separate them?

-

Answer: The hydrolysis product (pyrimidinone) is significantly more polar than most 4-substituted pyrimidines.

-

Technique: Switch your TLC eluent to 5-10% Methanol in Dichloromethane. The pyrimidinone will likely drag or stay near the baseline, while your amino/aryl-pyrimidine product will move up (

0.3-0.6). For purification, a reverse-phase (C18) column is often more effective than silica for removing the polar tautomer.

Q4: Is the 2-position or 4-position more susceptible to hydrolysis in 2,4-dichloropyrimidine?

-

Answer: The C4 position is generally more reactive toward nucleophiles (including water) due to the lower LUMO coefficient at that carbon [2]. However, if you have an electron-donating group at C6, this regioselectivity can shift.[3] Always monitor regioselectivity by NMR (C4 protons are typically more deshielded).

References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 2021.[4]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29.

-

Tautomerism in 4-hydroxypyrimidine. Journal of the American Chemical Society, 2007.

-

Application Notes and Protocols for Chloropyrimidine Suzuki Coupling. BenchChem Protocols.

Sources

Resolving solubility issues of 4-Chloro-2-methylpyrimidin-5-ol in organic solvents

Technical Support Center: Solubility & Handling of 4-Chloro-2-methylpyrimidin-5-ol

Ticket ID: CMP-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Executive Summary: The "Hidden" Lattice Energy

Users frequently report difficulty dissolving 4-Chloro-2-methylpyrimidin-5-ol (CMP-5-ol) in standard organic solvents (DCM, Toluene, Diethyl Ether).[1][3][4]

The Root Cause: This molecule is not merely a "lipophilic organic."[1][2][3][4] It behaves as a pseudo-zwitterion . The C5-hydroxyl group acts as a hydrogen bond donor (

Immediate Action:

-

Do NOT heat aggressively in nucleophilic solvents (MeOH, Water) without buffering; the C4-Chloro group is labile and prone to hydrolysis.[1][3][4]

-

Switch to dipolar aprotic solvents (DMSO, DMF) or use "Disruptor" co-solvent systems.[1][2][3][4]

Solubility Diagnostic & Solvent Compatibility

The following table summarizes solvent performance based on the compound's amphoteric nature.

| Solvent Class | Solvent | Solubility Rating | Technical Notes |

| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Recommended. Effectively disrupts intermolecular H-bonds.[1][2][3][4] Ideal for SnAr reactions.[1][3][4] |

| Polar Protic | Methanol, Ethanol | Moderate | Soluble, but risky.[1][2][3][4] Heating >50°C may cause solvolysis (displacement of -Cl by -OMe).[1] |

| Chlorinated | DCM, Chloroform | Low | Often forms a suspension.[1][2][3][4] Requires 5-10% MeOH as a co-solvent to break the lattice.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate | Good for reactions.[1][2][3][4] Solubility improves significantly with base (e.g., Et3N).[3][4] |

| Hydrocarbons | Hexane, Toluene | Very Poor | Avoid. Material will oil out or remain as a gummy solid.[1][2][3][4] |

| Aqueous | Water | pH Dependent | Insoluble at pH 3-5.[1][2][3][4] Soluble at pH > 8 (as phenolate anion).[1][3][4] |

Troubleshooting Workflows (Q&A Format)

Issue 1: "My sample precipitates immediately upon adding DCM."

Diagnosis: DCM cannot overcome the lattice energy of the pyrimidine dimer network.[1][2][3][4] Resolution: The "Polar Spike" Method

-

Do not add pure DCM.[1]

-

Prepare a solvent mixture of DCM:Methanol (9:1 v/v) .

-

The methanol acts as a hydrogen-bond donor/acceptor "bridge," solvating the hydroxyl group while the DCM solvates the lipophilic chloro-methyl core.[2]

-

Note: If using for chromatography, add 1% Triethylamine (TEA) to prevent streaking (tailing) on silica.[2][3][4]

Issue 2: "The reaction mixture turned into an oil/gum in Toluene."

Diagnosis: "Oiling out" occurs when the compound is thermodynamically more stable as an amorphous melt than in the solvent.[1][2][3][4] Resolution: Phase Transfer or Co-Solvent Switch

-

Option A (Switch): Replace Toluene with THF or Acetonitrile .[1][2][3][4]

-

Option B (Biphasic): If Toluene is mandatory (e.g., for high reflux temp), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%).[1][2][3][4] The PTC pairs with the phenolate, pulling it into the organic layer.

Issue 3: "I see a new spot on TLC after heating in Methanol."

Diagnosis: You have likely hydrolyzed the chloride.[1][2][3][4]

-

Reaction: 4-Cl-2-Me-Py-5-OH + MeOH

4-OMe-2-Me-Py-5-OH + HCl.[1] Resolution: -

Avoid protic solvents for reactions requiring heat (>40°C).[1][3][4]

-

Use Isopropanol (IPA) instead of MeOH if a protic solvent is strictly necessary (steric bulk reduces nucleophilicity).[1][2][3][4]

-

Buffer the system with a non-nucleophilic base (e.g., DIPEA) to neutralize generated HCl, which catalyzes the hydrolysis.[3][4]

Advanced Protocol: Solubilization for Nucleophilic Substitution (SnAr)

When using CMP-5-ol as a scaffold for drug synthesis (e.g., displacing the Cl with an amine), solubility is critical for kinetics.[3][4]

The "In-Situ Protection" Strategy: Instead of struggling with the free hydroxyl, transiently mask it or deprotonate it.[1][2][3][4]

-

Dissolution: Dissolve CMP-5-ol in dry DMF (Concentration: 0.5 M).

-

Activation: Add 1.1 equivalents of Cesium Carbonate (

) . -

Reaction: Add the nucleophile.

-

Workup (The Crash-Out):

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on your experimental goal.

Figure 1: Decision tree for solvent selection based on experimental intent.[1][2][3][4] Green nodes indicate optimal pathways for stability and solubility.

References & Authoritative Sources

-

PubChem Compound Summary. 4-Chloro-2-methylpyrimidine (Analogous Backbone Data). National Center for Biotechnology Information.[1][2][3][4]

-

pKa of Hydroxypyrimidines. Williams, R. (2022).[1][2][3][4][5] pKa Data Compiled. Organic Chemistry Data.[1][2][3][4] (Establishes pKa range for 5-hydroxypyrimidine at ~1.87 and 6.78).[1][4][6]

-

Source:

-

-

Synthesis of Chlorinated Pyrimidines. Process for producing 4-chloro-2-methylthiopyrimidines. JP Patent 2006076970A.[1][3][4] (Describes isolation via toluene/EtOAc and pH control).

-

Reactivity of 4-Chloropyrimidines. Reactions of Polychlorinated Pyrimidines with DABCO. Molbank 2019.[1][4] (Discusses nucleophilic substitution patterns and solvent effects).

Sources

- 1. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. comptox.epa.gov [comptox.epa.gov]

- 3. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-methylpyrimidin-4-ol | C5H5ClN2O | CID 49783283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

Thermal instability of 4-Chloro-2-methylpyrimidin-5-ol during workup

Topic: Thermal & Hydrolytic Instability During Workup

Document ID: TSC-PYR-042 | Version: 2.1 | Status: Active[1]

Executive Summary: The "Hydrolysis Trap"

The Core Problem: Researchers often report low yields or "disappearing product" during the synthesis of 4-Chloro-2-methylpyrimidin-5-ol . The culprit is rarely the reaction conversion itself, but rather a thermal and hydrolytic collapse during the workup phase.[1]

The Mechanism: The 4-chloro substituent on a pyrimidine ring is highly activated for Nucleophilic Aromatic Substitution (

-

Acid: Protonates the ring nitrogens, increasing electrophilicity at C-4.[1]

-

Heat: Provides activation energy for water to displace the chloride.[1]

-

Result: The molecule reverts to the starting material (or tautomer) 4,5-dihydroxy-2-methylpyrimidine , which is water-soluble and often discarded in the aqueous waste.[1]

Critical Analysis: Why Standard Protocols Fail

The presence of the 5-hydroxyl group adds a layer of complexity that distinguishes this molecule from simple chloropyrimidines.

The 5-OH Solubility Paradox

-

Acidic Workup (pH < 4): The 4-Cl group hydrolyzes rapidly due to acid catalysis.

-

Basic Workup (pH > 10): The 5-OH group deprotonates (forming the phenoxide anion), causing the product to partition into the aqueous phase .[1] Researchers often extract the organic layer, find nothing, and assume the reaction failed.[1]

Mechanism of Failure (Visualization)

The following diagram illustrates the kinetic pathway of decomposition triggered by heat and acid.

Figure 1: Acid-catalyzed hydrolysis pathway.[1] The combination of protonation and heat accelerates the displacement of the chlorine atom by water.

Optimized Workup Protocol

This protocol is designed to maintain the "Goldilocks" pH zone (5.0–7.[1]0) and minimize thermal stress.[1]

Reagents Required[1][2][3][4][5][6][7][8]

-

Quenching Media: Crushed Ice (Do not use liquid water initially).[1]

-

Neutralization: Saturated

or -

Extraction Solvent: Ethyl Acetate (EtOAc) or DCM/Isopropanol (3:1).[1]

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Cool Down | Cool reaction mixture to 0–5°C before quenching. | Reduces kinetic energy; prevents runaway exotherm during |

| 2.[1] The "Reverse Quench" | Crucial: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not add water to the reaction. | "Reverse quenching" dissipates heat instantly. Adding water to the flask creates localized hot spots (>100°C) that destroy the product.[1] |

| 3. pH Adjustment | Adjust pH to 5.0 – 6.5 using sat. | The Trap: Avoid pH > 9.[1][2] High pH deprotonates the 5-OH, trapping product in water.[1] pH < 4 risks hydrolysis. |

| 4.[1] Salting Out | Add solid NaCl to saturation.[1] | The 5-OH group increases water solubility. Salting out forces the organic product into the organic phase. |

| 5. Rapid Extraction | Extract immediately with cold EtOAc (x3).[1] | Minimize contact time with the aqueous phase.[1] |

| 6. Drying | Dry over | High vacuum/low temp is safer than high heat.[1] |

Decision Tree: Troubleshooting Your Workup

Figure 2: Workup decision logic. Maintaining pH 5-7 is critical to balance stability (avoiding acid hydrolysis) and solubility (avoiding phenoxide formation).[1]

Frequently Asked Questions (FAQ)

Q1: My crude solid turned into a brown oil/tar on the rotovap. What happened? A: This is "Thermal Polymerization." Chloropyrimidines are thermally sensitive.[1] If you set the rotovap bath >50°C to remove residual water or high-boiling solvents, the compound likely decomposed.[1]

-

Fix: Use a high-vacuum pump to remove solvents at room temperature.[1] Do not heat the crude material until it is purified.

Q2: I extracted with NaOH to remove impurities, but my yield is near zero.

A: You likely washed your product away. The 5-OH group is acidic (

-

Fix: Re-acidify your aqueous waste layer to pH 6 and re-extract with Ethyl Acetate.[1]

Q3: Can I use water as the reaction solvent?

A: No. While some papers suggest aqueous

Q4: How do I store the isolated solid? A: Store under inert gas (Nitrogen/Argon) in a freezer (-20°C). Moisture in the air can slowly hydrolyze the 4-Cl group over weeks, releasing HCl which autocatalyzes further decomposition.[1]

References

-

BenchChem. (2025).[1][3] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from [1]

-

Oregon State University. Investigations of the methods for the reduction of chloropyrimidines. Retrieved from [1]

-

Google Patents. Process for the preparation of chloropyrimidines (US5525724A).[1] Retrieved from [1]

-

National Institutes of Health (NIH). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.[1] PMC3353816.[1] Retrieved from

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis 2019.[1][4] Retrieved from [1]

Sources

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Substitution Reactions

Welcome to the Technical Support Center for pyrimidine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving desired conversion rates in their experiments. As a Senior Application Scientist, I have synthesized my field experience with established chemical principles to provide you with a comprehensive troubleshooting resource. This guide will not only offer solutions but also explain the underlying causality to empower you to make informed decisions in your future synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction on a pyrimidine substrate is showing very low conversion. What are the most likely causes?

Low conversion in SNAr reactions involving pyrimidines is a frequent challenge and can often be traced back to a few key factors related to the electronic nature of the pyrimidine ring and the reaction conditions.[1]

-

Insufficient Ring Activation: The pyrimidine ring is naturally π-deficient, which facilitates nucleophilic attack.[2] However, the rate of SNAr is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the ring. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][3] If your pyrimidine substrate lacks strong EWGs (e.g., -NO₂, -CN, -SO₂R), the ring may not be sufficiently activated for the substitution to proceed efficiently.[1][3]

-

Poor Leaving Group: The nature of the leaving group is critical. A good leaving group is one that is stable on its own. For pyrimidines, common leaving groups in order of decreasing reactivity are generally -F > -Cl > -Br > -I. However, sulfonyl-based leaving groups have been shown to be superior in some cases.[4] If you are using a poor leaving group, the energy barrier for its departure will be high, leading to a sluggish reaction.

-

Inappropriate Solvent: The choice of solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus maintaining its reactivity.[1] Using a non-polar or protic solvent can significantly hinder the reaction rate.[5]

-

Low Reaction Temperature: Many SNAr reactions on pyrimidines require elevated temperatures to overcome the activation energy barrier.[1][6] If the reaction is being run at room temperature or a low temperature, simply increasing the heat may be sufficient to drive the reaction to completion. Microwave irradiation can also be a powerful tool to accelerate these reactions.[1][7]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to diagnosing and resolving low conversion rates.

Issue 1: Incomplete reaction despite prolonged reaction times and elevated temperatures.

If you've already tried extending the reaction time and increasing the temperature with no significant improvement, the issue likely lies with the fundamental reactivity of your substrates or the reaction environment.

Caption: A logical workflow for troubleshooting low conversion in pyrimidine substitution reactions.

-

Re-evaluate Your Pyrimidine Substrate:

-

Electronic Effects: As mentioned, the presence of EWGs is crucial.[1] If your pyrimidine is electron-rich, consider if a different synthetic route is more appropriate. For dichloropyrimidines, substitution patterns can significantly influence regioselectivity and reactivity.[8]

-

Steric Hindrance: Bulky groups near the reaction site can impede the approach of the nucleophile.[8] Examine the 3D structure of your substrate to assess potential steric clashes.

-

-

Scrutinize the Leaving Group:

-

While halides are common, they are not always the most effective. For challenging substitutions, consider converting a chloro or bromo group to a more reactive sulfonyl leaving group.[4]

-

-

Optimize Reaction Conditions:

-

Solvent Screening: If you are using a standard polar aprotic solvent without success, a systematic screen of other solvents in this class (e.g., DMF, DMSO, NMP, DMAc) is warranted. In some cases, for specific aminations, water under acidic conditions has proven to be a surprisingly effective medium.[9]

Solvent Dielectric Constant (ε) at 20°C Boiling Point (°C) General Use Case Dimethylformamide (DMF) 36.7 153 General purpose, good solvating power. Dimethyl sulfoxide (DMSO) 47.2 189 Highly polar, can accelerate slow reactions. N-Methyl-2-pyrrolidone (NMP) 32.2 202 High boiling point for high-temperature reactions. Acetonitrile (MeCN) 37.5 82 Less common for SNAr, but can be effective. -

Temperature Gradient: If you are hesitant to use very high temperatures due to potential side reactions, a carefully controlled temperature gradient study can help identify the optimal temperature for conversion without significant byproduct formation.

-

-

Verify Nucleophile Integrity and Reactivity:

-

Purity: Impurities in your nucleophile can interfere with the reaction. Ensure it is of high purity and, if it is a solid, that it is dry.

-

Basicity vs. Nucleophilicity: A strong base is not always a good nucleophile, and vice versa. For your specific transformation, ensure you have chosen a reagent with appropriate nucleophilicity. For amine nucleophiles, less basic anilines can be less reactive.[6]

-

Protecting Groups: If your nucleophile has other reactive functional groups, they may need to be protected to prevent unwanted side reactions.[10][11]

-

-

Consider Catalysis or Additives:

-

Phase-Transfer Catalysis: For reactions with ionic nucleophiles that have poor solubility in organic solvents, a phase-transfer catalyst can be highly effective.

-

Sulfite Catalysis: In specific cases, such as with thiamin and its analogs, sulfite has been shown to catalyze nucleophilic substitution via an SNAE mechanism.[12][13][14]

-